3-Bromo-N-methyl-4-(trifluoromethyl)aniline
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Overview
Description
3-Bromo-N-methyl-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methyl-4-(trifluoromethyl)aniline typically involves the substitution reactions of aniline derivatives. One common method is the reaction of 4-bromo-3-(trifluoromethyl)aniline with methylating agents under basic conditions . Another approach involves the nitration of aniline followed by reduction and subsequent bromination .
Industrial Production Methods
Industrial production of this compound may utilize large-scale nitration and reduction processes, followed by bromination. The use of transition-metal-catalyzed reactions, such as palladium-catalyzed amination, can also be employed to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-N-methyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing biological pathways and cellular responses . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Uniqueness
3-Bromo-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities and in the development of materials with unique physical properties .
Properties
IUPAC Name |
3-bromo-N-methyl-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOANMGIIYSQQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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